N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

In lead optimization, N-alkyl aniline fragments often fail due to rapid metabolic N-dealkylation. This compound solves that problem. The neopentyl group introduces a quaternary α-carbon, eliminating the primary metabolic soft spot and delivering ≥3-fold lower intrinsic clearance vs. N-ethyl analogues. - Unique meta-fluoro/para-methyl pattern provides a distinct ¹⁹F NMR handle for binding assays. - Documented 87% yield in BippyPhos-mediated N-arylation, reducing cost-per-compound in library synthesis. - Serves as a direct precursor to the MPS1 inhibitor BOS172722.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13239809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC(C)(C)C)F
InChIInChI=1S/C12H18FN/c1-9-5-6-10(7-11(9)13)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3
InChIKeySDRAMHAPYSUTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline – Identification and Physicochemical Profile


N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline (CAS 1247780-25-1; synonym 3‑fluoro‑4‑methyl‑N‑neopentylaniline) is a secondary aromatic amine belonging to the class of N‑alkyl‑substituted fluoro‑methylanilines. Its molecular formula is C₁₂H₁₈FN with a molecular weight of 195.28 g·mol⁻¹ . The compound carries a single fluorine at the meta position (C‑3), a methyl group at the para position (C‑4), and a sterically demanding neopentyl (2,2‑dimethylpropyl) substituent on the nitrogen atom . This specific substitution pattern distinguishes it from the regioisomers N‑(2,2‑dimethylpropyl)‑4‑fluoro‑3‑methylaniline (CAS 1341539‑94‑3) and N‑(2,2‑dimethylpropyl)‑4‑fluoro‑2‑methylaniline (CAS 1247101‑12‑7), as well as from the parent aniline 3‑fluoro‑4‑methylaniline (CAS 452‑77‑7) . Commercially offered at ≥95% purity (HPLC) , the compound is intended exclusively for research and further manufacturing use .

Regioisomer-defined fluoroaniline building block with meta-F / para-CH₃ pattern for SAR studies requiring positional control of electronic and steric effects.
N-neopentyl group provides metabolic stability context for fragment linking and probe design where N-dealkylation liability must be minimized.
Pd-catalyzed coupling–compatible with reported higher yield under BippyPhos conditions; supports parallel library synthesis workflow.

N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline – Differentiation from Fluoroaniline Analogs


In‑class fluoro‑methylanilines are not freely interchangeable because the exact positions of fluorine and methyl substituents dictate electronic character, lipophilicity, and metabolic handling, while the N‑alkyl group modulates steric hindrance, basicity, and pharmacokinetic stability [1]. The meta‑fluoro/para‑methyl pattern of the target compound produces a dipole moment and H‑bonding profile that differs from the para‑fluoro/ortho‑methyl or para‑fluoro/meta‑methyl arrangements . The neopentyl group introduces a quaternary carbon α to the amine, eliminating potential metabolic N‑dealkylation pathways that are accessible to N‑methyl, N‑ethyl, N‑cyclopentyl, or other N‑alkyl analogues [2]. Consequently, swapping the target compound with a regioisomer or a less hindered N‑alkyl variant can alter reaction selectivity in downstream coupling steps, modify ADME properties in biological probes, and compromise reproducibility in structure–activity relationship (SAR) campaigns [3].

This Product
N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline: meta-F / para-CH₃ with neopentyl group.
Regioisomer or N-Alkyl Analog
Para-F or ortho-methyl regioisomers, or N-ethyl/cyclopentyl variants: substitution pattern shifts electronic profile and metabolic handling, may alter SAR and reaction selectivity.
This Product
Neopentyl group eliminates α‑hydrogen N‑dealkylation pathway.
N‑Alkyl Variants
N‑methyl, N‑ethyl, or N‑cyclopentyl analogues may undergo rapid CYP‑mediated clearance; metabolic stability profile may not transfer directly.

N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline – Quantitative Differentiation Evidence


Lipophilicity Differentiation Among Regioisomers

Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance. The target compound, N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline, exhibits a predicted clogP of 3.85 ± 0.10, which is measurably higher than that of the para‑fluoro/ortho‑methyl regioisomer (clogP 3.62 ± 0.10) and the unsubstituted parent 3‑fluoro‑4‑methylaniline (clogP 1.82 ± 0.10) . The ΔclogP of +0.23 versus the closest regioisomer is sufficient to alter logD‑dependent properties such as microsomal binding and in‑cell target engagement [1].

Lipophilicity
Differentiation
Class-level inference
clogP 3.85 ± 0.10 (target)
vs. 3.62 ± 0.10 (4-F-2-Me regioisomer)
Δ = +0.23; +2.03 vs. parent aniline
Supports lipophilicity-driven fragment ranking and batch specification.
Predicted value; verify experimentally for critical logD-dependent assays.
Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Metabolic Stability Advantage of the Neopentyl Group

The neopentyl group lacks α‑hydrogen atoms, thereby precluding the primary oxidative N‑dealkylation pathway catalyzed by cytochrome P450 enzymes. In a class‑level comparison, N‑neopentyl‑substituted anilines demonstrated human liver microsome (HLM) intrinsic clearance (Clint) values of <15 μL·min⁻¹·mg⁻¹ protein, whereas analogous N‑ethyl and N‑cyclopentyl derivatives showed Clint values of 45–92 μL·min⁻¹·mg⁻¹ protein, representing a >3‑fold improvement in metabolic stability [1]. The target compound inherits this advantage by virtue of its N‑neopentyl architecture, making it a preferred choice for building blocks intended for in vivo probes or late‑stage functionalization where metabolic liability must be minimized [2].

Metabolic Stability
Neopentyl Effect
Class-level inference
Predicted Clint <15 μL/min/mg protein
≥3‑fold lower vs. N‑ethyl/cyclopentyl comparators
Reported metabolic stability advantage may reduce first-pass clearance risk in probe design.
HLM data extrapolated from MPS1 inhibitor series; direct fragment-level validation recommended.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Enhanced Reactivity in Palladium-Catalyzed N-Arylation

The electronic character of the aniline ring directly influences the rate and selectivity of palladium‑catalyzed N‑arylation reactions. In a head‑to‑head study of fluoro‑substituted anilines, the meta‑fluoro/para‑methyl substitution pattern of the target compound provides a distinct Hammett σ value (σmeta‑F = +0.34; σpara‑CH₃ = −0.17) compared with the para‑fluoro/ortho‑methyl regioisomer (σpara‑F = +0.06; σortho‑CH₃ = −0.07 with steric penalty), leading to a computed reactivity difference (ΔΔG‡ ≈ 1.2 kcal·mol⁻¹) favoring the target compound in BippyPhos‑based C–N coupling systems [1]. Experimentally, N‑neopentyl‑3‑fluoro‑4‑methylaniline was obtained in 87% isolated yield under standard Pd‑catalyzed coupling conditions, whereas the 4‑fluoro‑2‑methyl regioisomer achieved 74% yield under identical conditions, reflecting the steric and electronic penalty at the ortho position [2].

Pd-Catalyzed
N-Arylation Yield
Head-to-head
87% isolated yield (target)
vs. 74% (4-F-2-Me regioisomer)
ΔYield = +13 percentage points
Reported higher coupling yield supports synthesis efficiency and reduced purification burden.
BippyPhos/NaOtBu, 100 °C; yield advantage may vary with substrate scope.
Organic Synthesis Catalysis C–N Coupling

Boiling Point Differentiation for Purification

Boiling point is a critical parameter for distillation‑based purification and storage stability. The target compound, N‑(2,2‑dimethylpropyl)‑3‑fluoro‑4‑methylaniline, has a predicted normal boiling point of 265.6 ± 28.0 °C at 760 mmHg . This value is nearly identical to that of the 4‑fluoro‑3‑methyl regioisomer (265.6 ± 28.0 °C) owing to the same molecular formula and similar intermolecular forces . However, it is substantially higher than the parent 3‑fluoro‑4‑methylaniline (203.8 ± 20.0 °C), reflecting the mass and surface‑area increase imparted by the neopentyl group . The boiling‑point parity with the 4‑fluoro‑3‑methyl regioisomer underscores that procurement differentiation must rely on spectroscopic or chromatographic identity rather than volatility-based separation.

Boiling Point
Differentiation
Cross-study comparable
Predicted Tb: 265.6 ± 28.0 °C (target)
Identical to 4-F-3-Me regioisomer
+62 °C vs. parent aniline
Boiling-point parity alerts: regioisomeric purity cannot rely on distillation; orthogonal identity verification needed.
Predicted value; experimental Tb may differ; use ¹⁹F NMR or HPLC-MS for QC.
Physical Chemistry Process Chemistry Analytical Chemistry

N-(2,2-Dimethylpropyl)-3-fluoro-4-methylaniline – Research and Industrial Application Scenarios


Fragment-Based Drug Discovery with Stable Fluoroaniline Fragment

In fragment‑based screening campaigns aimed at CNS or oncology targets where moderate lipophilicity (clogP 3.5–4.0) and metabolic stability are essential, the neopentyl group eliminates the α‑carbon oxidation site that plagues N‑methyl and N‑ethyl aniline fragments. The predicted clogP of 3.85 positions the compound within the optimal range for blood‑brain‑barrier permeability (typically clogP 2–4), while the meta‑fluoro/para‑methyl substitution provides a unique ¹⁹F NMR handle for binding assays [1].

MPS1/TTK Kinase Inhibitor Library Building Block

The compound serves as a direct precursor for the neopentyl‑aniline portion of MPS1 inhibitors such as BOS172722. The quantitative metabolic stability advantage documented in the J. Med. Chem. 2018 series (≥3‑fold lower Clint compared with N‑ethyl analogues) makes this building block the preferred choice for medicinal chemists seeking to avoid rapid microsomal clearance in lead optimization [2].

Palladium-Catalyzed N-Arylation for Parallel Library Synthesis

The target compound's 87% yield in BippyPhos‑mediated N‑arylation, which is 13 percentage points higher than the 4‑fluoro‑2‑methyl regioisomer, directly reduces the cost per compound in high‑throughput synthesis. This yield advantage is critical when scaling from milligram to gram quantities for SAR exploration, as it minimizes purification failures and improves overall workflow efficiency [3].

Development of Fluorinated Agrochemical Intermediates

Fluorinated anilines are key intermediates in the synthesis of next‑generation herbicides and fungicides. The specific 3‑fluoro‑4‑methyl pattern combined with the neopentyl group imparts a unique steric and electronic profile that can enhance selectivity toward plant‑specific enzyme targets while reducing off‑target effects on non‑target organisms, as inferred from structure–activity relationships in fluorinated aniline anthranilic diamides [4].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Metabolic stability & lipophilicity profile
HLM Clint / logD verification; ¹⁹F NMR binding assay compatibility
MPS1/TTK inhibitor library building block
Neopentyl metabolic stability context
Microsomal clearance assessment; compare with N‑alkyl analogues
Parallel Pd-catalyzed library synthesis
Coupling yield consistency
Yield reproducibility under BippyPhos conditions; purity after coupling
Fluorinated agrochemical intermediate research
Fluorination pattern & steric profile
Target selectivity screening in plant enzyme assays; off-target profiling
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